6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate
CAS No.: 23640-96-2
Cat. No.: VC21346858
Molecular Formula: C25H26D6F2O6
Molecular Weight: 466.5 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 23640-96-2 |
---|---|
Molecular Formula | C25H26D6F2O6 |
Molecular Weight | 466.5 g/mol |
IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
Standard InChI | InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 |
Standard InChI Key | BQEJAAIPKDQEPV-MXHGPKCJSA-N |
Isomeric SMILES | CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |
SMILES | CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Canonical SMILES | CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is a steroid derivative with several key identifying parameters. The compound is registered under CAS number 23640-96-2 and has the molecular formula C25H32F2O6 . Its molecular weight is calculated as 466.52 g/mol, with a precise value of 466.5147864 reported in some databases . The compound is also identified in the European Inventory of Existing Commercial Chemical Substances (EINECS) under number 245-798-3 .
The chemical name reveals significant structural information: the compound contains a pregna-1,4-diene backbone (a steroid structure with double bonds at positions 1 and 4), with fluoro substitutions at positions 6alpha and 9, hydroxyl groups at positions 11beta, 17, and 21, ketone groups at positions 3 and 20, and a butyrate ester specifically at the 17 position. This complex structure contributes to its specific chemical behavior and biological activity.
Synonyms and Alternative Designations
The compound is known by several synonyms in scientific and pharmaceutical literature:
Synonym | Reference |
---|---|
21-Desacetyl Difluprednate | |
Difluprednate Impurity 7 | |
6α,9-Difluoro Prednisolone 17-Butyrate | |
6α,9α-Difluoroprednisolone-17-butyrate | |
Difluprednate Hydroxy Impurity |
These alternate designations provide insight into the compound's relationship with difluprednate, suggesting it may function as a metabolite, synthetic precursor, or potential impurity in pharmaceutical production processes. The name "21-Desacetyl Difluprednate" specifically indicates that this compound differs from difluprednate by lacking an acetyl group at the 21 position .
Physical and Chemical Properties
Physical Characteristics
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate presents as a solid at room temperature, with a color described as white to off-white . This physical appearance is consistent with many pharmaceutical-grade steroid compounds. Its physical state is an important consideration for pharmaceutical formulation and production processes.
The compound exhibits a defined melting point range of 193-196°C, which serves as a key identification and purity parameter . Additional physical characteristics include:
Property | Value | Method |
---|---|---|
Melting point | 193-196°C | Experimental |
Boiling point | 586.9±50.0°C | Predicted |
Density | 1.31±0.1 g/cm³ | Predicted |
These physical parameters provide essential information for handling, storage, and formulation considerations in pharmaceutical applications.
Chemical Properties
The chemical reactivity of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is influenced by its functional groups, particularly the hydroxyl groups, ketone moieties, and ester linkage. The compound has a predicted pKa value of 12.56±0.70, indicating its acid-base behavior . This property is relevant for understanding its stability in various pH environments and potential interactions with biological systems.
Relationship to Difluprednate
Structural Connection to Difluprednate
The chemical designation of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate as "21-Desacetyl Difluprednate" provides clear evidence of its relationship to difluprednate . Difluprednate (difluoroprednisolone butyrate acetate, or DFBA) is a synthetic difluorinated prednisolone derivative that has established clinical use in ophthalmology .
The key structural difference between these compounds appears to be at the 21 position, where difluprednate contains an acetyl group that is absent in 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate. This structural relationship suggests potential metabolic connections, as deacetylation is a common metabolic pathway for many pharmaceutical compounds.
Clinical Context: Difluprednate in Ophthalmic Applications
Pharmacological Properties of Difluprednate
While direct pharmacological data for 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is limited in the available research, the pharmacological profile of difluprednate provides valuable context due to their structural relationship. Difluprednate was originally developed in Japan as a dermatologic ointment before finding significant application in ophthalmology .
Experimental models have demonstrated that difluprednate rapidly reaches both the anterior and posterior segments of the eye through multiple absorption routes, including transcorneal and noncorneal (conjunctiva and sclera) pathways . This pharmacokinetic versatility contributes to its clinical efficacy in various ocular conditions.
Therapeutic Applications
Difluprednate ophthalmic emulsion 0.05% (Durezol®) has received regulatory approval for several clinical indications:
-
In 2008, it became the first potent corticosteroid approved for treating postoperative pain and inflammation following ocular surgery
-
In June 2012, its approval was extended to include the treatment of endogenous anterior uveitis
-
Clinical applications have further expanded to include treatment of patients with uveitic macular edema and anterior scleritis
-
Case reports and series document its use in certain forms of posterior uveitis and non-uveitic conditions
Clinical studies have demonstrated difluprednate's efficacy in reducing inflammatory markers. In controlled trials, patients receiving difluprednate showed significant reduction in anterior chamber cell grade compared to placebo groups . By day 3 of treatment, anterior chamber cell count decreased from baseline by 87% in difluprednate treatment groups compared to only 30% in placebo groups . Additionally, patients reported reduced pain/discomfort and photophobia with difluprednate treatment .
Research Implications and Future Directions
Areas for Further Investigation
Several key research questions remain regarding 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate:
-
Direct assessment of its glucocorticoid binding affinity compared to difluprednate and prednisolone
-
Evaluation of its potential role in the metabolic pathway of difluprednate
-
Investigation of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion
-
Exploration of potential therapeutic applications that might differ from difluprednate
-
Development of optimized synthesis methods if the compound demonstrates independent pharmaceutical value
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume